

# Multi-kinase-IN-5: A Technical Guide to its Discovery, Synthesis, and Activity

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Compound of Interest		
Compound Name:	Multi-kinase-IN-5	
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#### **Abstract**

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of **Multi-kinase-IN-5**, also identified as compound 15c. This potent multi-kinase inhibitor, belonging to the 3-alkenyl-oxindole class of compounds, has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines. This guide details the synthetic route, experimental protocols for its biological characterization, and its inhibitory profile against a panel of key oncogenic kinases. Furthermore, it visualizes the complex signaling pathways targeted by this inhibitor, offering a valuable resource for researchers in oncology and medicinal chemistry. The information is based on the findings published by Ismail RSM, et al. in BMC Chemistry in 2023.[1][2][3][4]

## **Discovery and Design Rationale**

**Multi-kinase-IN-5** was developed as part of an optimization strategy focused on designing and synthesizing novel series of 2-oxindole conjugates.[1][2][3] The oxindole scaffold is recognized as a privileged structure in medicinal chemistry, known for its multi-kinase inhibitory activity.[5] The design of this series of 3-alkenyl-oxindoles aimed to explore and optimize their anti-proliferative effects and interactions with various kinase targets implicated in cancer progression.[1][2][3] Compound 15c (**Multi-kinase-IN-5**) emerged from this series as the most potent anti-proliferative agent, exhibiting a mean growth inhibition of 61.83% across the NCI-60



cell line panel, despite lacking inhibitory activity against carbonic anhydrase, a secondary target explored in the study.[1][2][3]

## Synthesis of Multi-kinase-IN-5 (Compound 15c)

The synthesis of **Multi-kinase-IN-5** and its analogues is not explicitly detailed in the available search results. However, the general synthesis of 3-alkenyl-oxindole derivatives often involves a condensation reaction between an appropriate oxindole and an aldehyde or ketone. For a precise and detailed protocol, consulting the supplementary information of the primary publication by Ismail RSM, et al. is recommended.

### **Biological Activity and Data Presentation**

**Multi-kinase-IN-5** has been evaluated for its inhibitory activity against a panel of protein kinases and for its anti-proliferative effects against various cancer cell lines.

#### **Kinase Inhibition Profile**

The kinase inhibitory activity of **Multi-kinase-IN-5** was assessed at a concentration of 10 μM. [4] The compound demonstrated broad-spectrum kinase inhibition.

Target Kinase	% Inhibition at 10 μM	IC50 (μM)
RET	74%	1.185
KIT	31%	Not Determined
cMet	62%	Not Determined
VEGFR1	40%	Not Determined
VEGFR2	Not Determined	0.117 (as VEGFR)
FGFR1	73%	1.287
PDGFR	59%	Not Determined
BRAF	69%	Not Determined

Data sourced from Ismail RSM, et al. BMC Chem. 2023;17(1):81.[1][4]



#### **Anti-proliferative Activity**

**Multi-kinase-IN-5** exhibited potent anti-proliferative activity against a wide range of cancer cell lines in the NCI-60 screen. Specific IC50 values were determined for selected cell lines.

Cell Line	Cancer Type	IC50 (nM)
MCT-7	Breast Cancer	4.39
DU 145	Prostate Cancer	1.06
HCT-116	Colon Cancer	0.34

Data sourced from Ismail RSM, et al. BMC Chem. 2023;17(1):81.[1]

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

The kinase inhibition assays were performed by Thermo Fischer Scientific. The general protocol for such assays typically involves the following steps:

- Reagents and Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, and the test compound (Multi-kinase-IN-5).
- Assay Procedure:
  - The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence, luminescence, or radioactivity.
  - The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control (without the inhibitor).



 For IC50 determination, a range of inhibitor concentrations is tested, and the data is fitted to a dose-response curve.

Note: For the exact and detailed protocol used for **Multi-kinase-IN-5**, it is essential to refer to the methodology section of the primary publication.

#### **Cell Proliferation Assay (NCI-60 Screen)**

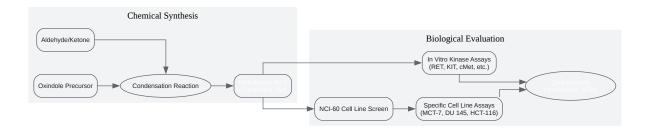
The National Cancer Institute's 60 human tumor cell line screen is a standardized method for evaluating the anti-proliferative activity of compounds. A general protocol is as follows:

- Cell Culture: The 60 different human cancer cell lines are grown in appropriate culture media and conditions.
- Compound Treatment: Cells are seeded in microtiter plates and exposed to the test compound at various concentrations.
- Incubation: The plates are incubated for a specified period (typically 48 hours).
- Cell Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay. The SRB assay measures the protein content of the cells, which is proportional to the number of viable cells.
- Data Analysis: The optical density readings are used to calculate the percentage of cell growth inhibition. From this data, parameters like GI50 (concentration causing 50% growth inhibition) can be determined.

## **Signaling Pathways and Visualizations**

**Multi-kinase-IN-5** targets several key receptor tyrosine kinases (RTKs) and a serine/threonine kinase (BRAF), which are crucial components of major signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis. The following diagrams illustrate the simplified signaling cascades affected by this inhibitor.

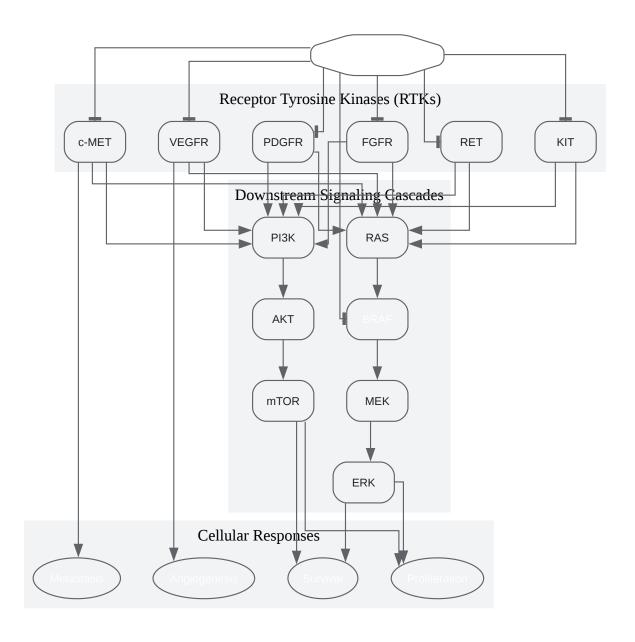




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Figure 1: General experimental workflow for the synthesis and evaluation of Multi-kinase-IN-5.





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Figure 2: Simplified overview of signaling pathways inhibited by Multi-kinase-IN-5.

#### Conclusion

**Multi-kinase-IN-5** (compound 15c) is a novel and potent 3-alkenyl-oxindole-based multi-kinase inhibitor with significant anti-proliferative activity against a broad range of cancer cell lines. Its



ability to inhibit multiple key oncogenic kinases, including RET, cMet, VEGFR, FGFR, and BRAF, underscores its potential as a promising candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, serving as a valuable resource for the scientific community engaged in cancer drug discovery. For more in-depth information, direct consultation of the primary research article is highly recommended.

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#### References

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